6-(Trifluoromethoxy)quinolin-2-amine
Overview
Description
6-(Trifluoromethoxy)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination approach, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of 6-(Trifluoromethoxy)quinolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethoxy group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethoxy group or other substituents on the quinoline ring are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard organic synthesis techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with different functional groups .
Scientific Research Applications
6-(Trifluoromethoxy)quinolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The quinoline ring system can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Trifluoromethoxy)quinolin-2-amine include:
6-(Trifluoromethoxy)-5-quinolinamine: Another quinoline derivative with a trifluoromethoxy group, differing in the position of the amine group.
FDA-Approved Trifluoromethyl Group-Containing Drugs: Various drugs containing the trifluoromethyl group, which share some chemical properties with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCNPTQDIOWJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060027-57-6 | |
Record name | 6-(trifluoromethoxy)quinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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